![molecular formula C15H17NO3 B13691715 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Substituted derivatives of the original compound with various functional groups attached to the aromatic ring.
Scientific Research Applications
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring and tert-butyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: The presence of the carboxylic acid group in 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid provides unique reactivity and potential for forming hydrogen bonds, which can be advantageous in various chemical and biological applications. The tert-butyl group also contributes to the compound’s steric properties, influencing its interactions with other molecules.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-9-12(14(17)18)13(16-19-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18) |
InChI Key |
MFMKSWWROYJVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


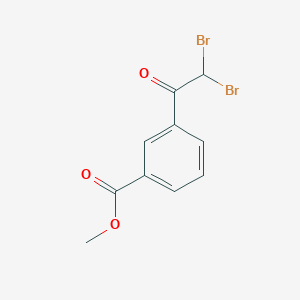



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
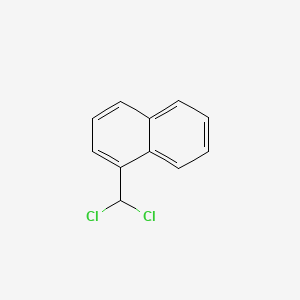
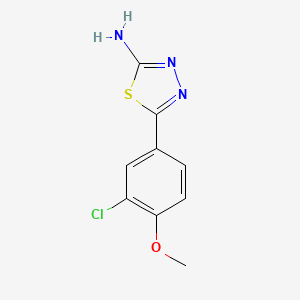
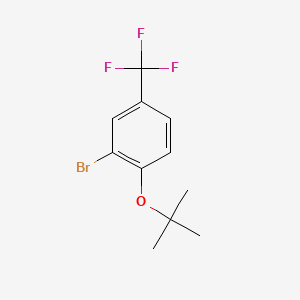
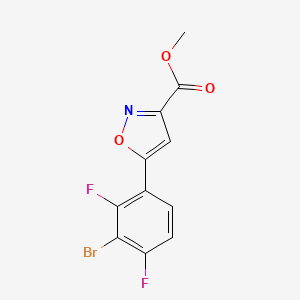
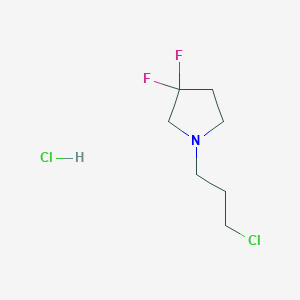
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)

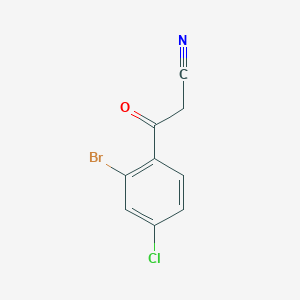
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
